(E)-methyl 4-(dimethylamino)but-2-enoate
Description
(E)-Methyl 4-(dimethylamino)but-2-enoate (CAS: 1259519-60-2 as its hydrochloride salt) is a chiral α,β-unsaturated ester featuring a dimethylamino group at the γ-position. Its molecular formula is C₇H₁₃NO₂ (free base) or C₇H₁₄ClNO₂ (hydrochloride salt), with a molecular weight of 143.18 g/mol (free base) or 179.64 g/mol (hydrochloride) . The compound is widely used as a synthetic intermediate in pharmaceuticals, such as in the development of irreversible inhibitors targeting protein–protein interactions . Synonyms include trans-4-二甲氨基巴豆酸甲酯盐酸盐 and KB-63026 .
Properties
IUPAC Name |
methyl (E)-4-(dimethylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYNORTVQSQMW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212776-19-7 | |
| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Key Differences :
- Ester Group : The ethyl analog (CAS: 1086268-91-8) replaces the methyl ester with an ethyl group, increasing its molecular weight to 157.21 g/mol (vs. 143.18 g/mol for the methyl free base) .
- Synthetic Utility : Both esters serve as intermediates, but the ethyl derivative may offer slower hydrolysis rates due to steric hindrance, favoring prolonged reactivity in multi-step syntheses .
Table 1: Structural and Physical Comparison
(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride
Unlike the methyl or ethyl esters, it features a labile chloride group, enabling rapid nucleophilic acyl substitution. For example, it was employed in synthesizing menin-MLL inhibitors, demonstrating higher reactivity than esters under mild conditions .
Hydrolysis Products
Hydrolysis of this compound yields (E)-4-(dimethylamino)but-2-enoic acid. This carboxylic acid derivative (CAS: 501332-25-8 or 736156-75-5) lacks the ester’s volatility and may exhibit altered solubility and bioavailability .
Pharmaceutical Relevance
The methyl ester’s hydrochloride salt was utilized in synthesizing compound 10 , a potent menin-MLL interaction inhibitor. Its α,β-unsaturated structure facilitates Michael addition reactions, enabling covalent binding to target proteins .
Stability and Reactivity
- Thermal Stability: Limited data are available, but the hydrochloride salt’s ionic nature likely enhances stability over the free base.
- Reactivity : The ethyl ester’s larger alkyl group may reduce electrophilicity at the β-carbon compared to the methyl ester, impacting reaction kinetics in nucleophilic additions .
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